9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine 9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 17318-24-0
VCID: VC18400967
InChI: InChI=1S/C14H17N5O5/c1-7(20)22-4-10-9(23-8(2)21)3-11(24-10)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3,(H2,15,16,17)
SMILES:
Molecular Formula: C14H17N5O5
Molecular Weight: 335.32 g/mol

9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine

CAS No.: 17318-24-0

Cat. No.: VC18400967

Molecular Formula: C14H17N5O5

Molecular Weight: 335.32 g/mol

* For research use only. Not for human or veterinary use.

9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine - 17318-24-0

Specification

CAS No. 17318-24-0
Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
IUPAC Name [3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H17N5O5/c1-7(20)22-4-10-9(23-8(2)21)3-11(24-10)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3,(H2,15,16,17)
Standard InChI Key SKDMUZGQFAEWOS-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Structural Features

9-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-9H-purin-6-amine is characterized by a 2-deoxyribose sugar where the hydroxyl groups at the 3' and 5' positions are acetylated. The adenine base is attached to the 1' position of the sugar via a β-N-glycosidic bond. The acetyl groups (CH3CO\text{CH}_{3}\text{CO}) introduce steric bulk and alter the compound’s solubility profile compared to unmodified deoxyadenosine .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H17N5O5\text{C}_{14}\text{H}_{17}\text{N}_{5}\text{O}_{5}
Molecular Weight335.32 g/mol
IUPAC Name[3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
SMILES NotationCC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, reflecting its use across disciplines:

  • CAS Registry: 17318-24-0

  • NSC Number: 76760

  • DTXSID: DTXSID60938335

  • Wikidata ID: Q82914639

Its synonyms include NSC76760 and 3,5-di-O-acetyl-1-adenin-9-yl-1,2-dideoxy-pentofuranose, underscoring its recognition in chemical and pharmacological databases .

Structural and Stereochemical Analysis

Sugar Modifications

The pentofuranosyl ring is a 2-deoxyribose derivative, lacking the hydroxyl group at the 2' position. Acetylation at the 3' and 5' positions confers resistance to enzymatic degradation, a common strategy in prodrug design to enhance metabolic stability . The stereochemistry of the sugar moiety follows the β-D-configuration, critical for maintaining base-pairing compatibility in nucleic acid analogs .

Adenine Base Interactions

The purine base (adenine) engages in hydrogen bonding via its exocyclic amine (NH2\text{NH}_{2}) at position 6 and the N1 and N3 nitrogens. These interactions are pivotal for potential binding to DNA/RNA polymerases or viral reverse transcriptases, though specific activity data remain unexplored in the literature .

Synthesis and Derivative Formation

Stability and Reactivity

Physicochemical Properties

Thermal and Chemical Stability

Acetylated nucleosides generally exhibit stability under anhydrous conditions but undergo hydrolysis in aqueous media, particularly at extreme pH levels. Storage recommendations typically include desiccated environments at -20°C to prevent degradation .

Comparative Analysis with Related Compounds

2'-Amino-2'-deoxyadenosine (Source )

This analog replaces the 2'-hydroxyl with an amine group (NH2\text{NH}_{2}), altering hydrogen-bonding capacity and ribosome affinity. Unlike the acetylated derivative, it may directly inhibit viral polymerases without requiring metabolic activation .

3'-(N,N-Diethylamino)-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine (Source )

Featuring a diethylamino group and trityl protections, this compound exemplifies advanced intermediates in oligonucleotide synthesis. Its structural complexity contrasts with the simpler acetylation in the target compound .

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